2-Amino-N-(piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(piperidin-4-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with an amino group at the 2-position and a piperidin-4-yl substituent. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(piperidin-4-yl)benzamide typically involves the reaction of 2-aminobenzamide with piperidine derivatives. One common method includes the use of isatoic anhydride and 2-aminopyridine in a solvent such as dimethylformamide (DMF). The mixture is refluxed for several hours, followed by purification through silica gel column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Scientific Research Applications
2-Amino-N-(piperidin-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in tumor cells.
Industry: Utilized in the development of new materials and chemical processes due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and downstream target genes such as p21, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(pyridin-2-yl)benzamide: Shares a similar benzamide core but with a pyridine substituent instead of piperidine.
N-(piperidin-4-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide core have been synthesized and studied for their biological activities.
Uniqueness
2-Amino-N-(piperidin-4-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with key molecular targets and pathways, particularly in cancer research, highlights its potential as a valuable compound for further study and development.
Properties
IUPAC Name |
2-amino-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOZYIGNIUPZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607116 |
Source
|
Record name | 2-Amino-N-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78555-39-2 |
Source
|
Record name | 2-Amino-N-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.